3',4'-二氯代苯甲酰哌啶

描述

Synthesis Analysis

The synthesis of chlorinated organic compounds is a topic of interest in the papers provided. For instance, one paper describes a one-pot synthesis method for 3,4-dihydropyrimidin-2(1H)-one derivatives using chloroacetic acid as a catalyst . This method is noted for its good to excellent yields and short reaction times, which could be relevant if a similar approach were to be used for synthesizing 3',4'-Dichloropivalanilide. Another paper outlines a highly enantioselective four-step synthesis of 3,4-dichloro-phenylalanine, which could offer insights into the synthesis of chlorinated aromatic compounds like 3',4'-Dichloropivalanilide .

Molecular Structure Analysis

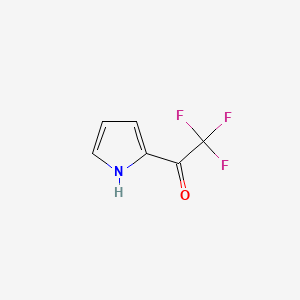

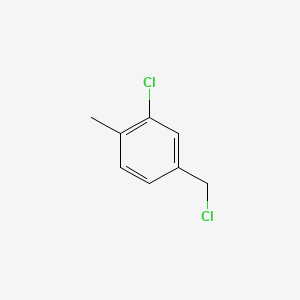

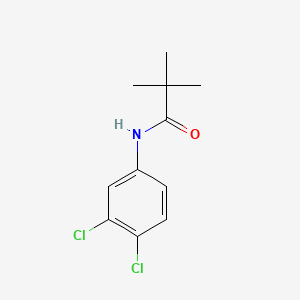

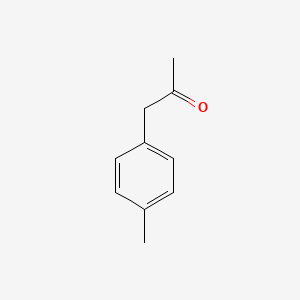

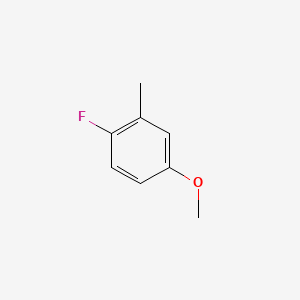

The molecular structure of 3',4'-Dichloropivalanilide would likely include a pivaloyl group attached to an aniline ring substituted with two chlorine atoms. While the papers do not directly analyze this compound, they do discuss chlorinated aromatic compounds, which can provide a basis for understanding the electronic effects of chlorine substituents on an aromatic ring . These effects are important for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3',4'-Dichloropivalanilide, but they do describe chemical reactions involving chlorinated compounds. For example, the synthesis of 4-chlorofurans involves a CuCl/bipy-catalyzed cyclization followed by dechloroacetoxylation and dehydrohalogenation . These types of reactions could be relevant when considering the reactivity of chlorinated anilides like 3',4'-Dichloropivalanilide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3',4'-Dichloropivalanilide are not discussed in the papers, the properties of chlorinated aromatic compounds in general can be inferred. Chlorine substituents can increase the density and boiling point of the compound due to their relatively high atomic mass and potential for increased intermolecular interactions. The presence of chlorine can also influence the acidity and basicity of the compound, as well as its solubility in various solvents .

科学研究应用

对除草剂毒性的全球趋势和研究的分析

- 研究重点:Zuanazzi、Ghisi 和 Oliveira(2020 年)的论文探讨了与 3',4'-二氯代苯甲酰哌啶相关的除草剂 2,4-二氯苯氧乙酸的毒性和致突变性。这篇综述提供了对除草剂毒性和致突变性特征的见解,突出了该领域的快速发展以及未来研究关注分子生物学和农药降解的必要性 (Zuanazzi、Ghisi 和 Oliveira,2020 年)。

除草剂降解产物的细胞遗传学效应

- 除草剂降解:Prasad 和 Pramer(1969 年)研究了 3',4'-二氯代丙酰苯胺(一种用于稻田的除草剂)及其降解产物对根细胞有丝分裂的影响,提供了对这些物质的环境和生物影响的见解 (Prasad 和 Pramer,1969 年)。

环境中氯酚的降解

- 共代谢降解:Kim 和 Hao(1999 年)专注于与 3',4'-二氯代苯甲酰哌啶密切相关的氯酚在不动杆菌属中的降解。这项研究有助于了解此类化合物的环境归宿 (Kim 和 Hao,1999 年)。

除草剂选择性中的酶解毒

- 除草剂抗性:Still 和 Kuzirian(1967 年)讨论了水稻和稗草中 3',4'-二氯代丙酰苯胺的酶解毒,这是除草剂选择性的一个因素。这项研究对于了解不同植物如何对除草剂暴露做出反应至关重要 (Still 和 Kuzirian,1967 年)。

环境和健康影响

- 微生物生态学和动力学:Carvalho 等人(2010 年)研究了丙草胺降解富集的微生物生态学和动力学,这对于了解 3',4'-二氯代苯甲酰哌啶等化合物在环境中的生物降解和去除至关重要 (Carvalho 等人,2010 年)。

安全和危害

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFDYXPRRHDSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221836 | |

| Record name | 3',4'-Dichloropivalanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7160-22-7 | |

| Record name | N-(3,4-Dichlorophenyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7160-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dichloropivalanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007160227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dichloropivalanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DICHLORO-2,2-DIMETHYLPROPIONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: Why is the synthesis of (13C6)N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide significant?

A1: The synthesis of (13C6)N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide, which is 3',4'-Dichloropivalanilide with a specific isotopic labeling, is significant for several potential reasons. While the abstract does not specify the intended use, incorporating stable isotopes like Carbon-13 into organic molecules is a common practice in:

- Mechanistic Studies: The presence of the Carbon-13 isotopes allows researchers to track the molecule's fate in chemical reactions or metabolic pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. []

- Analytical Standards: Isotopically labeled compounds serve as valuable internal standards in analytical chemistry for precise quantification of the non-labeled compound in complex matrices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)